N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.13684508 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds utilizing the core structure similar to N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide for potential therapeutic applications. For example, compounds have been synthesized with the aim of evaluating their antitumor activity. Such studies involve the synthesis of derivatives and subsequent screening for antitumor activity against various human tumor cell lines, indicating the compound's role in the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with some studies investigating their antioxidant activity. These studies highlight the compound's utility in forming complexes that exhibit significant antioxidant properties, which could be relevant for various biomedical applications (Chkirate et al., 2019).
Chemical Reaction Properties
The compound's role in chemical reactions has been explored, with research demonstrating its potential in forming heterocyclic compounds. This includes the synthesis of thiazole derivatives and their evaluation for anti-microbial activities, which underscores the compound's versatility in chemical synthesis and potential for developing new antimicrobial agents (Saravanan et al., 2010).
Properties
IUPAC Name |
2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-28-21(19-13-23-11-12-24-19)26-27-22(28)31-15-20(29)25-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMVSBRSQXBFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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